The compound 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic molecule with potential pharmaceutical applications. It belongs to a class of compounds characterized by the presence of a benzoxazole moiety, which is often associated with biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 362.76 g/mol.
This compound can be sourced from various chemical suppliers and research institutions focusing on synthetic organic chemistry. Its synthesis and characterization have been documented in several scientific publications and patents, indicating its relevance in medicinal chemistry.
The compound is classified as an acetylamide derivative, which suggests that it may exhibit properties related to amides and potentially influence biological systems through mechanisms involving receptor modulation or enzyme inhibition.
The synthesis of 2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. Key steps may include:
The compound features a complex molecular structure that includes:
InChI=1S/C17H19ClN2O4/c1-10-3-5-13(11(2)7-10)19-16(21)9-20-14-8-12(18)4-6-15(14)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21)The compound's reactivity profile includes:
These reactions can be monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
The mechanism of action for this compound may involve:
Experimental studies would be necessary to elucidate specific pathways and confirm the biological targets engaged by this compound.
The compound has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2